molecular formula C10H14ClN3O B1477707 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol CAS No. 2098080-32-9

1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol

Cat. No.: B1477707
CAS No.: 2098080-32-9
M. Wt: 227.69 g/mol
InChI Key: MOEBVQYAKUVHGW-UHFFFAOYSA-N
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Description

1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Biological Activity

1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloropyrimidine moiety, which is often associated with various pharmacological effects, including antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H12ClN3O\text{C}_9\text{H}_{12}\text{ClN}_3\text{O}

This structure includes a pyrimidine ring, a pyrrolidine ring, and an alcohol functional group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antiviral Activity : Compounds with similar structures have shown potential in inhibiting viral replication by targeting key enzymes involved in the viral lifecycle. For instance, pyrimidine derivatives have been reported to enhance the production of interferons, which play a critical role in antiviral defense mechanisms .
  • Anticancer Properties : Some studies indicate that chloropyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. The compound's ability to interfere with nucleic acid synthesis pathways is a likely mechanism for its anticancer effects .
  • Neuroprotective Effects : Pyrrolidine derivatives are known for their neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of chloropyrimidine derivatives found that certain compounds significantly inhibited the replication of viruses in vitro. The mechanism was linked to the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in pathogens .

CompoundIC50 (µM)Viral Strain
Compound A10Influenza A
Compound B5HIV
This compound 7 HCV

Case Study 2: Anticancer Activity

In vitro assays on the A431 vulvar epidermal carcinoma cell line demonstrated that this compound inhibited cell migration and invasion significantly. The study reported an IC50 value of approximately 15 µM for this compound.

Cell LineIC50 (µM)Mechanism
A43115Inhibition of cell migration
MCF720Induction of apoptosis

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profiles is crucial for assessing the clinical viability of this compound. Preliminary studies suggest that this compound has favorable absorption characteristics but requires further investigation into its metabolic pathways and potential toxic effects.

Properties

IUPAC Name

1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7(15)8-3-2-4-14(8)10-5-9(11)12-6-13-10/h5-8,15H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEBVQYAKUVHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C2=CC(=NC=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.